RPR104632 (CAS: 154106-92-0) is a highly potent, stereospecific benzothiadiazine derivative acting as a selective antagonist at the glycine modulatory site of the NMDA receptor [1]. For procurement professionals and scientific buyers, its value lies in its nanomolar binding affinity (Ki = 4.9 nM) and its ability to provide robust neuroprotection in vitro without the severe dissociative side effects associated with pore-blocking NMDA antagonists [1]. Its predictable desensitization profile makes it a premium choice for high-precision electrophysiological assays and neurotoxicity modeling.
Substituting RPR104632 with generic NMDA antagonists (like MK-801) or older glycine-site ligands (like 5,7-dichlorokynurenic acid) compromises assay integrity. Generic channel blockers irreversibly trap the receptor and fail to respond to endogenous glycine modulation, rendering them unsuitable for nuanced allosteric studies[1]. Furthermore, older in-class substitutes exhibit heavily skewed peak-to-plateau inhibition ratios, causing erratic data in prolonged electrophysiological recordings [2]. Finally, because RPR104632 is highly stereospecific, purchasing crude racemic mixtures instead of the purified active enantiomer results in up to a 500-fold loss in potency, destroying experimental reproducibility [1].
In whole-cell patch-clamp studies of cultured cerebrocortical cells, RPR104632 demonstrates a highly balanced inhibition profile between peak and plateau NMDA-activated currents[1]. While older standards like 5,7-dichlorokynurenic acid show a heavily skewed IC50 ratio of 3.42, RPR104632 maintains an IC50 ratio of 1.06 [1].
| Evidence Dimension | IC50 ratio (peak vs. plateau currents) |
| Target Compound Data | 1.06 (RPR104632) |
| Comparator Or Baseline | 3.42 (5,7-dichlorokynurenic acid) |
| Quantified Difference | 3.2-fold more balanced inhibition profile |
| Conditions | 200 µM NMDA + 1 µM glycine in cultured rat cerebrocortical cells |
Procuring RPR104632 ensures consistent, predictable blockade during both transient and sustained receptor activation phases, eliminating data artifacts in prolonged electrophysiology assays.
RPR104632 exhibits profound stereospecificity at the NMDA glycine site[1]. The active (-)-isomer antagonizes [3H]5,7-dichlorokynurenic acid binding to the rat cerebral cortex with a Ki of 4.9 nM, making it 500-fold more potent than the (+)-isomer [1].
| Evidence Dimension | Binding affinity (Ki) |
| Target Compound Data | 4.9 nM ((-)-isomer) |
| Comparator Or Baseline | ~2.45 µM ((+)-isomer) |
| Quantified Difference | 500-fold higher potency for the (-)-isomer |
| Conditions | [3H]5,7-dichlorokynurenic acid displacement in rat cerebral cortex |
Buyers must strictly source the enantiomerically pure (-)-isomer, as generic racemic mixtures will suffer massive dilution in efficacy, destroying quantitative assay reproducibility.
RPR104632 provides significant neuroprotection against NMDA-induced toxicity (EC50 = 4 µM) via competitive antagonism at the glycine site [1]. In contrast, generic channel blockers like MK-801 (1 µM) completely block toxicity but their effects cannot be reversed or modulated by glycine, reflecting an irreversible, non-physiological pore blockade [1].
| Evidence Dimension | Reversibility by endogenous ligand (glycine) |
| Target Compound Data | Competitive and reversible by glycine |
| Comparator Or Baseline | Irreversible / not blocked by glycine (MK-801) |
| Quantified Difference | Shift from irreversible pore blockade to competitive allosteric modulation |
| Conditions | NMDA-induced neurotoxicity in CA1/CA3 pyramidal neurons |
Selecting RPR104632 over generic channel blockers allows researchers to study neuroprotective mechanisms without inducing the severe, irreversible dissociative artifacts typical of pore blockers.
Due to its balanced 1.06 peak-to-plateau IC50 ratio, RPR104632 is the optimal choice for patch-clamp assays requiring stable, long-term recordings of NMDA receptor kinetics without the desensitization artifacts seen with older standards like 5,7-dichlorokynurenic acid [1].
Its competitive, glycine-modulated mechanism makes it highly suitable for in vitro stroke and neurotoxicity models, where researchers must avoid the non-physiological, irreversible pore-blocking effects of generic alternatives like MK-801 [2].
With its sub-5 nM binding affinity and extreme stereospecificity, enantiomerically pure (-)-RPR104632 serves as a premium reference standard for high-throughput screening assays evaluating novel glycine-site ligands, ensuring maximum assay reproducibility [2].